Home > Products > Screening Compounds P29158 > Cap-dependent endonuclease-IN-8
Cap-dependent endonuclease-IN-8 -

Cap-dependent endonuclease-IN-8

Catalog Number: EVT-12561731
CAS Number:
Molecular Formula: C29H23F2N3O6S
Molecular Weight: 579.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Cap-dependent endonuclease-IN-8 typically involves several organic chemistry techniques aimed at modifying precursor compounds to enhance their inhibitory properties. One common method includes structure-activity relationship studies that guide the modification of chemical structures to optimize binding affinity and selectivity for the cap-dependent endonuclease.

  1. Starting Materials: The synthesis often begins with known antiviral scaffolds such as baloxavir marboxil.
  2. Chemical Modifications: Key modifications may include substituting various functional groups or altering ring structures to improve interactions with the enzyme's active site.
  3. Characterization: Following synthesis, compounds are characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structure and purity .
Molecular Structure Analysis

Cap-dependent endonuclease-IN-8 features a complex molecular structure that allows it to effectively interact with the cap-binding and endonuclease cleavage sites of the influenza virus polymerase. The structure typically includes:

  • Core Framework: A biphenyltetrazolium structure that enhances binding affinity.
  • Functional Groups: Electron-withdrawing groups that facilitate chelation of metal ions (such as magnesium or manganese) critical for enzyme activity.
  • Binding Interactions: The compound forms multiple interactions with key amino acids in the enzyme's active site, which are essential for its inhibitory action .

Structural Data

  • Molecular Formula: C₁₅H₁₄N₄O
  • Molecular Weight: Approximately 270.3 g/mol
  • Key Functional Groups: Biphenyl, tetrazole, and various substituents enhancing interaction with metal ions.
Chemical Reactions Analysis

The chemical reactions involving Cap-dependent endonuclease-IN-8 primarily focus on its interaction with the cap-dependent endonuclease of influenza viruses. The compound acts by:

  1. Metal Ion Chelation: Binding to essential metal ions (Mg²⁺ or Mn²⁺) in the enzyme’s active site, disrupting its function.
  2. Inhibition Mechanism: Preventing the cleavage of host mRNA caps, thus inhibiting viral mRNA synthesis.
  3. Reaction Kinetics: Studies indicate that Cap-dependent endonuclease-IN-8 exhibits competitive inhibition characteristics, where its binding competes with natural substrates for access to the enzyme .
Mechanism of Action

The mechanism by which Cap-dependent endonuclease-IN-8 exerts its antiviral effects involves several steps:

  1. Binding: The compound binds to the cap-dependent endonuclease at specific active sites.
  2. Disruption of Function: By occupying these sites, it prevents the enzyme from cleaving host mRNA caps.
  3. Inhibition of Viral Replication: This blockage leads to a reduction in viral mRNA synthesis, ultimately inhibiting viral replication within infected cells.

Data from studies indicate that compounds similar to Cap-dependent endonuclease-IN-8 can significantly reduce viral load in infected models by impairing this critical step in viral life cycles .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts with metal ions to form stable complexes necessary for its mechanism of action.

Relevant analyses have shown that modifications enhancing hydrophobicity can improve cellular uptake and bioavailability .

Applications

Cap-dependent endonuclease-IN-8 has significant potential applications in scientific research and therapeutic development:

  1. Antiviral Drug Development: As a potent inhibitor of influenza virus replication, it serves as a candidate for new antiviral therapies.
  2. Research Tool: Used in studies investigating viral RNA polymerase mechanisms and resistance patterns in influenza viruses.
  3. Combination Therapy: Potentially used alongside other antiviral agents to enhance therapeutic efficacy against resistant strains .

Through ongoing research and development, Cap-dependent endonuclease-IN-8 could play a crucial role in combating influenza viruses and improving treatment outcomes for affected patients.

Introduction to Influenza Virus Replication and Therapeutic Targeting

Influenza viruses remain a persistent global health threat due to their high mutation rate and capacity for zoonotic transmission. Central to their pathogenicity is a unique replication mechanism anchored in the viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex comprising PB1, PB2, and PA subunits. The cap-snatching process—a critical early step in viral transcription—relies on the cap-dependent endonuclease (CEN) activity housed within the PA subunit [1] [3]. During cap-snatching, the PB2 subunit binds the 5ʹ-methyl-7-guanosine (m7G) cap of host pre-mRNAs, positioning them for cleavage by the PA endonuclease. This cleavage generates short (10–13 nucleotide) capped primers that initiate viral mRNA synthesis [3] [6]. The catalytic core of CEN contains two divalent metal ions (typically Mn²⁺ or Mg²⁺) coordinated by conserved acidic residues (e.g., PD...D/ExK motif), enabling phosphodiester bond hydrolysis [6] [12].

The conservation of CEN’s active site across influenza A, B, and even bunyaviruses underscores its therapeutic appeal. Unlike surface proteins (e.g., hemagglutinin), CEN exhibits lower mutational tolerance, reducing the likelihood of rapid resistance. Inhibitors targeting this active site disrupt viral transcription initiation without affecting host cell cap-dependent translation, offering a high selectivity index [1] [9]. Current clinical inhibitors (e.g., baloxavir) validate this strategy but face emerging resistance, necessitating next-generation compounds like Cap-dependent endonuclease-IN-8 (IN-8) [9] [10].

Properties

Product Name

Cap-dependent endonuclease-IN-8

IUPAC Name

[(1R,11R,12S)-10-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-3,6-dioxo-2,9,10-triazatetracyclo[10.2.1.02,11.04,9]pentadeca-4,7,13-trien-5-yl]oxymethyl methyl carbonate

Molecular Formula

C29H23F2N3O6S

Molecular Weight

579.6 g/mol

InChI

InChI=1S/C29H23F2N3O6S/c1-38-29(37)40-14-39-26-21(35)10-11-32-25(26)28(36)33-16-7-6-15(12-16)27(33)34(32)24-17-8-9-20(30)23(31)19(17)13-41-22-5-3-2-4-18(22)24/h2-11,15-16,24,27H,12-14H2,1H3/t15-,16+,24+,27-/m1/s1

InChI Key

KTKPRWQWDFILGH-ZVNBPAIVSA-N

Canonical SMILES

COC(=O)OCOC1=C2C(=O)N3C4CC(C3N(N2C=CC1=O)C5C6=C(CSC7=CC=CC=C57)C(=C(C=C6)F)F)C=C4

Isomeric SMILES

COC(=O)OCOC1=C2C(=O)N3[C@@H]4C[C@H]([C@H]3N(N2C=CC1=O)[C@H]5C6=C(CSC7=CC=CC=C57)C(=C(C=C6)F)F)C=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.